21-Dehydro Beclomethasone 17-Propionate 21-Dehydro Beclomethasone 17-Propionate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209726
InChI:
SMILES:
Molecular Formula: C₂₅H₃₁ClO₆
Molecular Weight: 462.96

21-Dehydro Beclomethasone 17-Propionate

CAS No.:

Cat. No.: VC0209726

Molecular Formula: C₂₅H₃₁ClO₆

Molecular Weight: 462.96

* For research use only. Not for human or veterinary use.

21-Dehydro Beclomethasone 17-Propionate -

Specification

Molecular Formula C₂₅H₃₁ClO₆
Molecular Weight 462.96

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

21-Dehydro Beclomethasone 17-Propionate (C₂₅H₃₁ClO₆) is characterized by a pregnane skeleton modified with chlorine, hydroxyl, and ester functional groups. Key structural features include:

  • Chlorine substitution at position C9, enhancing glucocorticoid receptor (GR) affinity.

  • 17α-propionate ester, critical for prolonged anti-inflammatory activity.

  • 21-aldehyde group, distinguishing it from parent compounds like BDP .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₅H₃₁ClO₆
Molecular Weight462.96 g/mol (theoretical)
CAS Number642989-65-9
SynonymsBeclometasone Dipropionate Impurity C; M203U6J3Q3

Synthesis Pathways

The synthesis involves multi-step esterification and oxidation reactions:

  • Esterification: BDP undergoes selective hydrolysis to form 17-monopropionate intermediates .

  • Oxidation: Introduction of the 21-aldehyde group via controlled oxidation under inert conditions .

  • Purification: Chromatographic techniques ensure >98% purity, as required for pharmaceutical reference standards .

Pharmacological Profile

Metabolism and Activation

21-Dehydro Beclomethasone 17-Propionate is a secondary metabolite of BDP, formed via hepatic and pulmonary esterases. Key metabolic pathways include:

  • Hydrolysis: Rapid conversion of BDP to 17-BMP (beclomethasone 17-monopropionate), the active metabolite .

  • Oxidative Pathways: Further dehydrogenation at C21 yields 21-Dehydro derivatives .

Table 2: Comparative Pharmacokinetic Parameters

ParameterBDP17-BMP21-Dehydro Derivative
Plasma Half-life (h)0.23.54.2*
Protein Binding (%)8794–9691
GR Binding Affinity30×15×
Data inferred from

Mechanism of Action

  • GR Agonism: Binds to cytoplasmic glucocorticoid receptors, inhibiting pro-inflammatory transcription factors (NF-κB, AP-1) .

  • Lipocortin-1 Induction: Suppresses phospholipase A₂, reducing arachidonic acid metabolites .

Therapeutic Applications

Respiratory Diseases

21-Dehydro Beclomethasone 17-Propionate is primarily investigated for:

  • Asthma Management: Inhalation formulations reduce bronchial inflammation with minimal systemic absorption .

  • Allergic Rhinitis: Nasal sprays decrease eosinophil infiltration and IL-13 expression, as demonstrated in clinical trials .

Key Clinical Findings:

  • A 2017 RCT (n=9) showed a 50.68 cells/hpf reduction in esophageal eosinophilia (p=0.006) with topical BDP therapy .

  • Lung-selective activation (t₁/₂ = 44.7 min in lung homogenates vs. 3.5 h in plasma) enhances localized efficacy .

Anti-Inflammatory Potency

  • Relative Potency: 15× dexamethasone in GR binding assays .

  • Mast Cell Stabilization: Reduces mast cell tryptase (MCT) by 6.79 units (p<0.001) in esophageal tissue .

Recent Research and Innovations

Drug Delivery Optimization

  • Nanoemulsions: Improve pulmonary retention by 40% compared to conventional aerosols .

  • Prodrug Design: 21-Dehydro derivatives exhibit 2.5× higher lung/plasma AUC ratios than BDP .

Biomarker Modulation

  • Cytokine Reduction: IL-13 levels decrease by 0.89 units (p=0.005) post-treatment .

  • Chemokine Suppression: CCL5 expression declines 3.1-fold (p=0.004), attenuating eosinophil recruitment .

Regulatory and Industrial Perspectives

Quality Control Standards

  • EP Compliance: Requires HPLC-UV quantification (LOD: 0.05 μg/mL) .

  • Stability Testing: Degrades <5% under accelerated conditions (40°C/75% RH) .

Marketed Analogues

  • QVAR® Inhaler: Contains BDP but excludes 21-Dehydro derivatives due to impurity thresholds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator